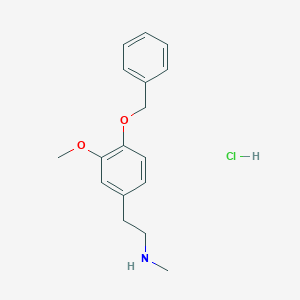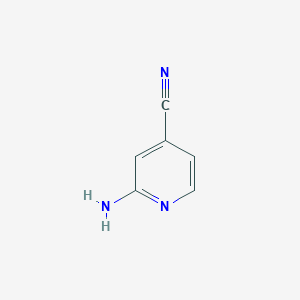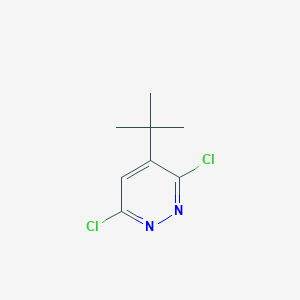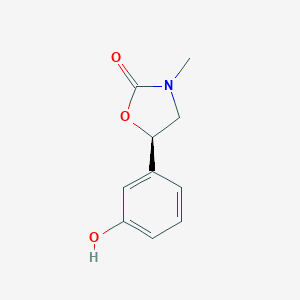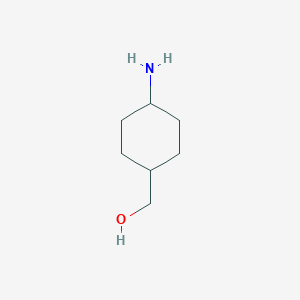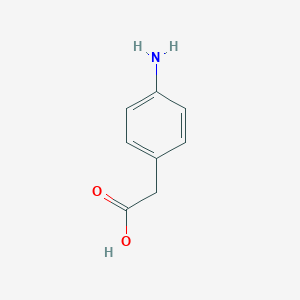
Acide 4-aminophénylacétique
Vue d'ensemble
Description
4-Aminophenylacetic acid is an organic compound with the molecular formula C8H9NO2. It is a derivative of phenylacetic acid, where an amino group is substituted at the para position of the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Applications De Recherche Scientifique
4-Aminophenylacetic acid has diverse applications in scientific research :
Chemistry: It is used as a building block in organic synthesis and peptide synthesis.
Biology: It serves as a non-translocated competitive inhibitor of the epithelial peptide transporter PepT1.
Medicine: It is a precursor for drugs used in treating rheumatoid arthritis and has tuberculostatic activity.
Industry: It is used in the synthesis of antimicrobial agents and other bioactive compounds.
Mécanisme D'action
Target of Action
4-Aminophenylacetic acid (4-APAA) is a peptide mimic that lacks a peptide bond . It has been shown to interact with a proton-coupled oligopeptide transporter . This transporter plays a crucial role in the absorption and distribution of peptides and peptide-like drugs .
Mode of Action
4-APAA acts as a non-translocated competitive inhibitor of the epithelial peptide transporter PepT1 . This means that it binds to the transporter and prevents it from interacting with its usual substrates, thereby inhibiting the transport of labeled peptides .
Biochemical Pathways
Given its interaction with the proton-coupled oligopeptide transporter, it can be inferred that it may influence the absorption and distribution of peptides and peptide-like drugs .
Pharmacokinetics
Its solubility in water suggests that it may have good bioavailability.
Result of Action
The primary molecular effect of 4-APAA is the inhibition of the transport of labeled peptides via the proton-coupled oligopeptide transporter . This can affect the absorption and distribution of peptides and peptide-like drugs
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-APAA. For instance, the pH of the environment can impact the activity of 4-APAA . Furthermore, temperature can also affect the operational stability of the enzyme involved in the biotransformation of 4-aminophenylacetonitrile .
Analyse Biochimique
Biochemical Properties
4-Aminophenylacetic acid interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. It is an active substrate for arylacetonitrilase, which gives 4-aminophenylacetic acid on hydrolysis . The nature of these interactions is complex and involves multiple biochemical pathways.
Cellular Effects
For instance, some compounds can influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of 4-Aminophenylacetic acid involves its interaction with biomolecules at the molecular level. It exerts its effects through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of 4-Aminophenylacetic acid can change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Metabolic Pathways
4-Aminophenylacetic acid is involved in various metabolic pathways. It interacts with enzymes or cofactors and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
4-Aminophenylacetic acid is transported and distributed within cells and tissues. It could interact with transporters or binding proteins, and these interactions could affect its localization or accumulation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Aminophenylacetic acid can be synthesized through the reduction of 4-nitrophenylacetic acid. The process involves the following steps :
Reduction of 4-nitrophenylacetic acid: In a reactor, water, 4-nitrophenylacetic acid, and acetic acid are added. The mixture is stirred and heated to 90-95°C. Iron powder is added in portions and refluxed for 2 hours.
Neutralization and Filtration: The mixture is cooled to 40-50°C and neutralized with sodium carbonate to pH=9, then filtered. The filtrate is further neutralized with acetic acid until pH=4, resulting in the precipitation of 4-aminophenylacetic acid.
Industrial Production Methods: An industrial method involves the following steps :
Nitration and Reduction: Benzyl cyanide is nitrated using concentrated sulfuric acid and nitric acid to obtain 4-nitrophenylacetonitrile. This is then reduced using skeletal nickel in ethanol to produce 4-aminophenylacetic acid.
Crystallization and Purification: The crude product is crystallized and purified using ethanol and activated carbon to obtain high-purity 4-aminophenylacetic acid.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Aminophenylacetic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: The nitro group in its precursor can be reduced to an amino group.
Substitution: The amino group can participate in electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Iron powder or catalytic hydrogenation using palladium on carbon.
Substitution: Electrophilic reagents such as acyl chlorides and sulfonyl chlorides.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: 4-Aminophenylacetic acid from 4-nitrophenylacetic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
Comparaison Avec Des Composés Similaires
4-Aminophenylacetic acid can be compared with other similar compounds such as :
4-Aminobenzoic acid: Similar in structure but lacks the acetic acid moiety.
4-Aminophenylpropionic acid: Has an additional carbon in the side chain.
4-Aminophenylbutyric acid: Contains a longer carbon chain.
Uniqueness: 4-Aminophenylacetic acid is unique due to its specific interaction with peptide transporters and its applications in drug synthesis and antimicrobial activity.
Propriétés
IUPAC Name |
2-(4-aminophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c9-7-3-1-6(2-4-7)5-8(10)11/h1-4H,5,9H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSEWAUGPAQPMDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1061609 | |
| Record name | 4-Aminophenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1061609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] Tan powder; [Alfa Aesar MSDS] | |
| Record name | p-Aminophenylacetic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11073 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1197-55-3 | |
| Record name | 4-Aminophenylacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1197-55-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Aminophenylacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001197553 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Aminophenylacetic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7929 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzeneacetic acid, 4-amino- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Aminophenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1061609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-aminophenylacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.480 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Aminophenylacetic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1IED47A544 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4-APAA interact with the oligopeptide transporter PepT1?
A1: 4-APAA acts as a substrate for PepT1, binding to the transporter and undergoing translocation across the intestinal membrane. This interaction can stimulate the transport of other peptides via trans-stimulation. [] Interestingly, 4-APAA demonstrates that a peptide bond is not essential for interaction with PepT1. []
Q2: What is the role of PepT1 in the activation of vagal afferents by protein digests?
A2: PepT1 is crucial for the activation of duodenal vagal afferents by protein digests. Blocking PepT1 with the competitive inhibitor 4-aminomethylbenzoic acid (4-AMBA) abolished the increase in vagal afferent discharge and subsequent inhibition of gastric motility normally observed after protein hydrolysate infusion. []
Q3: Can 4-APAA activate vagal afferents?
A3: While not as potent as protein hydrolysates, duodenal infusion of Cefaclor, a known PepT1 substrate, increased duodenal vagal afferent activity, suggesting that substrates like 4-APAA could also activate these afferents. []
Q4: What is the molecular formula and weight of 4-aminophenylacetic acid?
A4: The molecular formula of 4-aminophenylacetic acid is C8H9NO2, and its molecular weight is 151.16 g/mol.
Q5: What spectroscopic techniques are used to characterize 4-APAA and its derivatives?
A5: Researchers commonly employ IR, 1H NMR, 13C NMR, and mass spectrometry to characterize 4-APAA and its derivatives. [, , , , , , ]
Q6: Can 4-APAA be incorporated into a gel formulation for potential dental applications?
A6: Yes, research has shown that 4-APAA and its hexafluorosilicate derivatives can be incorporated into gels using sodium carboxymethylcellulose as a base. []
Q7: What happens to 2-aminophenylacetic acid hexafluorosilicate during recrystallization from ethanol?
A7: Recrystallization of 2-aminophenylacetic acid hexafluorosilicate from ethanol results in the formation of 2-oxindole, confirmed by mass spectrometry and X-ray diffraction. This transformation highlights the compound's lability and potential limitations in purification processes. []
Q8: Has 4-APAA been used in the synthesis of other compounds?
A8: Yes, 4-APAA serves as a key starting material in the synthesis of various derivatives, including those with potential antimicrobial, [] antidiabetic, [] and corrosion-inhibiting properties. []
Q9: Have computational methods been used to study 4-APAA derivatives?
A9: Yes, density functional theory (DFT) calculations have been employed to study the tautomeric forms of 4-APAA derivatives and predict their stability in different environments, providing insights into potential mechanisms of action. []
Q10: How does the position of the amino group on the phenyl ring influence biological activity?
A10: The position of the amino group significantly impacts activity. For example, 2-, 3-, and 4-aminophenylacetic acid hexafluorosilicates exhibit different caries-prophylactic efficacies. []
Q11: What is the significance of the sulfonamide moiety in 4-APAA derivatives for antidiabetic activity?
A11: Incorporating a sulfonamide moiety into 4-APAA derivatives can enhance their PPAR activation activity, a target for antidiabetic drugs. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


